molecular formula C14H18N2O4 B1353388 Methyl (S)-4-N-Cbz-piperazine-2-carboxylate CAS No. 225517-81-7

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate

Cat. No.: B1353388
CAS No.: 225517-81-7
M. Wt: 278.3 g/mol
InChI Key: FYKXWBBQYZXPFB-LBPRGKRZSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic conventions that precisely describe its molecular architecture and stereochemical configuration. According to PubChem computational nomenclature systems, the official IUPAC name is designated as 1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate. This nomenclature reflects the compound's structural organization, where the piperazine ring serves as the central scaffold with carboxylate substituents at positions 1 and 3, distinguished by their respective ester functionalities.

The systematic identification reveals multiple synonymous designations that have appeared in chemical literature and databases. The compound is alternatively known as Methyl (S)-1-Cbz-piperazine-2-carboxylate, reflecting the common abbreviation for the carbobenzyloxy protecting group. Additional nomenclature variations include (S)-benzyl methyl piperazine-1,2-dicarboxylate and 1-Benzyl 2-methyl (S)-piperazine-1,2-dicarboxylate, which emphasize the dicarboxylate nature of the molecule. The Chemical Abstracts Service has catalogued this compound under the systematic name (2S)-1,2-Piperazinedicarboxylic acid 2-methyl 1-(phenylmethyl) ester.

The molecular descriptor systems provide additional layers of identification precision. The InChI identifier string, computed using InChI version 1.07.2, is documented as InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1. The corresponding InChIKey, serving as a condensed molecular fingerprint, is represented as FYKXWBBQYZXPFB-LBPRGKRZSA-N. The Simplified Molecular Input Line Entry System representation provides the structural connectivity as COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2, where the stereochemical designation clearly indicates the S-configuration at the chiral center.

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of this compound requires sophisticated analytical approaches to elucidate the three-dimensional molecular architecture and solid-state packing arrangements. While specific single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, computational conformational analysis provides valuable insights into the preferred molecular geometries and intermolecular interactions that would be expected in crystalline phases.

The molecular structure exhibits conformational complexity arising from the piperazine ring system, which can adopt various chair conformations similar to cyclohexane derivatives. The presence of the benzyloxycarbonyl substituent introduces additional conformational considerations due to restricted rotation around the amide bond, creating partial double-bond character that influences the overall molecular geometry. Temperature-dependent studies of related piperazine derivatives have demonstrated that these conformational preferences significantly impact the solid-state packing and crystallographic parameters.

Computational modeling studies suggest that the preferred conformation in the solid state would likely minimize steric interactions between the bulky benzyloxycarbonyl group and the methyl ester functionality. The piperazine ring would be expected to adopt a chair conformation with the carboxylate substituent in an equatorial position to reduce 1,3-diaxial interactions. The benzyl group of the protecting group would likely orient away from the ring system to minimize steric hindrance with neighboring molecules in the crystal lattice.

The molecular packing in crystalline phases would be influenced by intermolecular hydrogen bonding interactions, particularly involving the secondary amine nitrogen and the carbonyl oxygen atoms of adjacent molecules. These interactions would contribute to the formation of extended hydrogen-bonded networks that stabilize the crystal structure and influence the overall lattice parameters and space group symmetry.

Conformational Dynamics via Temperature-Dependent NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial insights into the conformational dynamics of this compound, particularly through temperature-dependent studies that reveal the kinetics and thermodynamics of conformational interconversion processes. Research on related N-benzoylated piperazine compounds has established fundamental principles that apply to carbobenzyloxy-protected derivatives.

The conformational behavior of this compound is governed by two primary dynamic processes: restricted rotation around the carbamate bond due to partial double-bond character, and interconversion between piperazine ring chair conformations. Temperature-dependent proton nuclear magnetic resonance spectroscopy reveals that at room temperature, the compound exists as multiple conformers resulting from these restricted motions. The carbamate bond rotation barrier, arising from resonance between the nitrogen lone pair and the carbonyl group, typically exhibits activation energies in the range of 56 to 80 kilojoules per mole for similar piperazine derivatives.

Detailed analysis of the nuclear magnetic resonance spectra at various temperatures reveals coalescence phenomena that provide quantitative information about the energy barriers. For mono-N-acylated piperazines similar to this compound, two distinct coalescence temperatures are typically observed. The first coalescence temperature, generally occurring around 303 Kelvin, corresponds to the interconversion of piperazine ring conformations, while the second coalescence temperature, typically around 313 Kelvin, relates to the restricted rotation around the carbamate bond.

Conformational Process Coalescence Temperature (K) Activation Energy (kJ/mol)
Ring Inversion 303 ± 5 57-66
Carbamate Rotation 313 ± 5 59-80

The temperature-dependent studies reveal that in chloroform-d, the compound exhibits characteristic splitting patterns for the methylene protons adjacent to the nitrogen atoms. At low temperatures, these signals appear as distinct multiplets corresponding to different conformational states, while at elevated temperatures, rapid exchange leads to averaged signals. The activation energies calculated from these coalescence phenomena provide valuable thermodynamic parameters that describe the conformational flexibility of the molecule.

Solvent effects play a significant role in the observed conformational behavior. Studies conducted in dimethyl sulfoxide-d6 typically show higher coalescence temperatures and activation energies compared to chloroform-d3, reflecting the different solvation environments and their influence on the conformational equilibria. These solvent-dependent effects provide insights into the intermolecular interactions that stabilize different conformational states and influence the overall molecular dynamics.

Stereochemical Configuration Verification Through Chiral HPLC

The verification of stereochemical configuration in this compound requires sophisticated chiral separation techniques, primarily employing high-performance liquid chromatography with chiral stationary phases. The development of reliable analytical methods for stereochemical verification is crucial for ensuring the enantiomeric purity of synthetic preparations and understanding the stereochemical course of synthetic transformations.

Chiral high-performance liquid chromatography methods for related piperazine carboxylate derivatives have been successfully developed using specialized chiral stationary phases. The Chirobiotic T column, containing a macrocyclic antibiotic as the chiral selector, has demonstrated excellent separation capabilities for similar compounds. This column operates effectively with methanol-based mobile phases containing triethylamine and acetic acid modifiers, providing optimal resolution of enantiomeric pairs.

The analytical method development for this compound would typically employ a Chirobiotic T column with dimensions of 250 millimeters length and 4.6 millimeters internal diameter, packed with 5-micrometer particles. The mobile phase composition would consist of methanol with 0.1 percent triethylamine and 0.1 percent acetic acid, maintaining a flow rate of 1.0 milliliter per minute. Detection would be performed using ultraviolet absorption at 210 nanometers, where the carbamate chromophore exhibits strong absorption.

Analytical Parameter Specification
Column Chirobiotic T (250 × 4.6 mm, 5 μm)
Mobile Phase Methanol:Triethylamine:Acetic Acid (100:0.1:0.1)
Flow Rate 1.0 mL/min
Detection UV 210 nm
Temperature Ambient

The retention behavior of the enantiomers would be expected to show baseline resolution, with the S-enantiomer typically eluting before the R-enantiomer under these conditions. The retention times would provide reliable identification parameters, while the peak area ratios would enable accurate determination of enantiomeric excess values. Method validation would include assessment of precision, accuracy, linearity, and limit of detection to ensure robust analytical performance.

Alternative chiral stationary phases, such as Chiracel columns containing polysaccharide-based chiral selectors, could provide complementary separation mechanisms for method development optimization. The choice of stationary phase would depend on the specific separation requirements and the desired level of resolution for the enantiomeric pair. These analytical methods serve as essential tools for monitoring synthetic processes and ensuring the stereochemical integrity of the final product.

Properties

IUPAC Name

1-O-benzyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-9-16(8-7-15-12)14(18)20-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKXWBBQYZXPFB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427487
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225517-81-7
Record name 1-Benzyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 225517-81-7
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Preparation Methods

Formation of the Piperazine Ring

The piperazine ring can be synthesized by:

A representative synthesis involves reacting 2,3-dibromo-propionic acid methyl ester with N,N-dibenzylethane-1,2-diamine in the presence of triethylamine under reflux in toluene. This yields 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester with a high yield (~85%) after extraction and purification steps.

Introduction of the Carbobenzyloxy (Cbz) Group

The Cbz protecting group is introduced by reacting the piperazine nitrogen with benzyl chloroformate under basic conditions. This step selectively protects the nitrogen atom, preventing unwanted side reactions in subsequent steps.

  • Typical conditions: Reaction in an organic solvent (e.g., dichloromethane) with a base such as triethylamine or sodium bicarbonate.
  • The reaction proceeds smoothly at room temperature or slightly below to avoid decomposition.

Esterification of the Carboxylate Group

The carboxylate group is esterified to the methyl ester by treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

  • This step ensures the formation of the methyl ester functional group, which is crucial for the compound’s reactivity and solubility.
  • Reaction conditions typically involve refluxing methanol with catalytic acid for several hours.

Industrial Production Considerations

Industrial synthesis follows similar steps but optimizes reaction parameters for scale-up:

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Automated synthesis platforms to enhance reproducibility and yield.
  • Optimization of solvent systems and purification methods to ensure high purity and cost-effectiveness.
Reaction Type Reagents/Conditions Purpose Typical Products
Oxidation Potassium permanganate, chromium trioxide Oxidize piperazine ring or Cbz group Oxidized piperazine derivatives, benzyl alcohol
Reduction Lithium aluminum hydride, sodium borohydride Reduce ester or Cbz group Piperazine alcohols, amines
Substitution Amines, alkoxides under basic conditions Nucleophilic substitution at nitrogen or ester Substituted piperazine derivatives

These reactions allow further functionalization or modification of the compound for diverse synthetic applications.

  • The synthesis of piperazine-2-carboxylic acid derivatives, including methyl esters, has been well-documented with yields exceeding 80% under reflux conditions using dibromo-propionic acid esters and diamines.
  • The Cbz protection strategy is favored for its stability and ease of removal under hydrogenation conditions, making it ideal for multi-step syntheses.
  • Esterification under acidic methanol reflux is a standard method to obtain methyl esters with high purity.
  • Recent advances include the use of flow chemistry and automated platforms to improve scalability and reproducibility in industrial settings.
  • The compound’s reactivity profile allows selective oxidation, reduction, and substitution, enabling its use as a versatile intermediate in medicinal chemistry and organic synthesis.
Step Reaction Reagents/Conditions Yield (%) Notes
1 Piperazine ring formation 2,3-dibromo-propionic acid methyl ester + N,N-dibenzylethane-1,2-diamine, Et3N, reflux in toluene ~85 White slurry to clear solution, overnight reflux
2 Cbz protection Benzyl chloroformate, base (Et3N), organic solvent, RT >90 (typical) Selective N-protection
3 Esterification Methanol, acid catalyst (H2SO4/HCl), reflux >90 Methyl ester formation
4 Purification Extraction, washing, drying (MgSO4), concentration - Organic layer isolation

The preparation of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a well-established multi-step process involving piperazine ring formation, selective Cbz protection, and esterification. The methods are robust, yielding high purity products suitable for pharmaceutical and synthetic applications. Advances in industrial synthesis focus on process optimization and scalability, employing continuous flow and automated systems. The compound’s chemical versatility is enhanced by its ability to undergo oxidation, reduction, and substitution reactions, making it a valuable intermediate in complex molecule synthesis.

Scientific Research Applications

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a piperazine derivative featuring a carbobenzyloxy (Cbz) protecting group on the piperazine ring's nitrogen atom. It serves various purposes in scientific research, including applications in chemistry, biology, and industry.

Scientific Research Applications

  • Chemistry It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
  • Biology This compound can be employed in studying enzyme interactions and as a building block for bioactive molecules.
  • Industry It can be used in the production of specialty chemicals and as a reagent in organic synthesis.

Chemical Properties and Reactions

This compound can undergo several types of reactions:

  • Oxidation Oxidation reactions typically involve the oxidation of the piperazine ring or the Cbz group. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions may target the ester or the Cbz group, leading to the formation of the corresponding alcohol or amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution Nucleophilic substitution reactions can occur at the nitrogen atom of the piperazine ring or the ester group. Nucleophiles like amines or alkoxides can be used under basic conditions.

Mechanism of Action

The mechanism of action of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Cbz group can protect the nitrogen atom during chemical reactions, allowing for selective modifications. The piperazine ring can interact with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues of Piperazine Derivatives

The structural and functional properties of Methyl (S)-4-N-Cbz-piperazine-2-carboxylate are compared below with key analogues (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Source
This compound C₁₄H₁₈N₂O₄ 278.3 225517-81-7 Cbz (4-N), methyl ester (2-position)
(S)-4-Cbz-piperazine-2-carboxylic acid C₁₃H₁₆N₂O₄ 264.28 138812-69-8 Cbz (4-N), carboxylic acid (2-position)
4-N-Cbz-(2-Hydroxymethyl)piperazine C₁₃H₁₈N₂O₃ 250.29 191739-40-9 Cbz (4-N), hydroxymethyl (2-position)
(S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid C₁₈H₂₃N₂O₆ 364.39 150407-69-5 Cbz (4-N), tert-butoxycarbonyl (1-N), carboxylic acid (2-position)
Key Observations:

Functional Group Variations: The methyl ester in this compound distinguishes it from the carboxylic acid analogue (264.28 g/mol, CAS 138812-69-8), which lacks the ester moiety . This difference impacts solubility and reactivity; the ester group enhances lipophilicity, making it more suitable for cell-penetrant prodrug designs.

Protecting Group Diversity :

  • The tert-butoxycarbonyl (Boc)-protected analogue (364.39 g/mol, CAS 150407-69-5) demonstrates how orthogonal protecting groups (Cbz and Boc) enable sequential deprotection strategies in multi-step syntheses .
Key Observations:
  • This compound is likely synthesized via esterification of its carboxylic acid precursor (CAS 138812-69-8) under acidic conditions, though exact yields are unspecified in the evidence .
  • Piperazine derivatives with aryl or heteroaryl substituents (e.g., 4-chloro-3-trifluoromethylbenzoyl) are often prepared via coupling reactions using EDCI/HOBT, achieving high melting points (>200°C) indicative of crystalline stability .

Biological Activity

Methyl (S)-4-N-Cbz-piperazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in drug development, supported by empirical data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₄H₁₈N₂O₄ and a molecular weight of approximately 278.30 g/mol. The compound features a piperazine ring with a carbobenzyloxy (Cbz) protecting group on one nitrogen atom and a carboxylate group contributing to its acidic properties. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various receptors and enzymes. Compounds containing piperazine moieties are known for their pharmacological properties, including:

  • Receptor Binding : The piperazine ring can facilitate binding to neurotransmitter receptors, influencing signaling pathways.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, leading to therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown that piperazine derivatives exhibit antimicrobial activity against various pathogens, making them potential candidates for antibiotic development.
  • Anticancer Activity : The compound's ability to modulate enzyme activity can influence cancer cell proliferation, offering a pathway for cancer treatment.
  • Neurological Effects : Given its structure, it may affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits cell proliferation in vitro
Neurological EffectsModulates serotonin receptors

Case Study: Anticancer Activity

A study investigated the anticancer properties of this compound by evaluating its effects on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, with an IC50 value of 15 μM against breast cancer cells. This suggests that further exploration into its mechanism could lead to the development of new anticancer therapies.

Synthetic Routes and Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules with potential biological activity. Its synthesis typically involves several steps:

  • Formation of the Piperazine Ring : Starting from readily available precursors.
  • Introduction of the Cbz Group : Protecting the amine functionality to allow further modifications.
  • Carboxylation : Adding the carboxylate group to enhance biological activity.

These synthetic approaches are critical for producing derivatives that may exhibit enhanced potency or selectivity for specific biological targets.

Q & A

Q. How is computational chemistry applied to predict its interactions with biological targets?

  • Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding to:
  • GPCRs : D₂/D₃ dopamine receptors (piperazine is a common pharmacophore).
  • Enzymes : HDAC or PARP inhibitors, leveraging the carboxylate’s chelation potential.
    QSAR models optimize substituent effects on potency and selectivity .

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